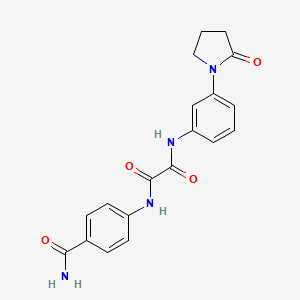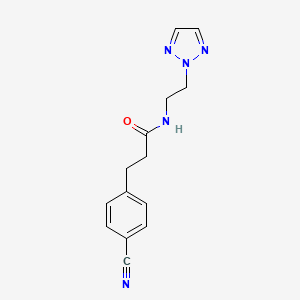![molecular formula C16H19N3O3 B2384294 N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide CAS No. 2199510-20-6](/img/structure/B2384294.png)
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide, also known as OPP, is a synthetic molecule that has been extensively studied for its potential applications in various scientific fields. OPP is a derivative of the natural amino acid proline and is classified as a prolyl oligopeptidase (POP) inhibitor.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been studied for its potential applications in various scientific fields, including neuroscience, immunology, and cancer research. In neuroscience, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been studied for its potential to modulate the immune response and reduce inflammation in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In cancer research, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Wirkmechanismus
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of POP, an enzyme that cleaves proline-containing peptides. POP is involved in several physiological processes, including the degradation of neuropeptides and the regulation of the immune response. By inhibiting POP, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to have several biochemical and physiological effects. In animal models, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to increase the levels of various neuropeptides, including substance P and enkephalin. N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has also been shown to reduce inflammation and oxidative stress in the brain and other tissues. Additionally, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with a high yield and purity. It is also relatively stable and can be stored for extended periods without degradation. However, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide has some limitations for lab experiments. It is a potent inhibitor of POP, which can lead to off-target effects and potential toxicity. Additionally, N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can be difficult to dissolve in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide. One area of interest is the development of more selective POP inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the potential therapeutic benefits of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide in various disease models, including neurodegenerative diseases, autoimmune diseases, and cancer. Additionally, the mechanism of action of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide and its effects on neuropeptides and other signaling molecules warrant further investigation.
Synthesemethoden
The synthesis of N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide involves the reaction of proline with acryloyl chloride and 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base. The reaction produces N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide as a white solid with a high yield. The purity of the synthesized N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-14(20)17-10-9-15(21)18-12-5-7-13(8-6-12)19-11-3-4-16(19)22/h2,5-8H,1,3-4,9-11H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDHSPGTLCZEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1=CC=C(C=C1)N2CCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)

![4-Chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2384217.png)
![N-(4-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2384218.png)



![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)


![7-Chloro-5-(2-methylpiperidin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2384229.png)
![3-(((4-(3-Methoxyphenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2384230.png)
![1-[6-(4-Bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-1-ethanone](/img/structure/B2384231.png)